Senfolomycin A

Description

structure given in first source; isolated from Streptomyces paulus; senfolomycin B is also available

Properties

CAS No. |

11017-36-0 |

|---|---|

Molecular Formula |

C29H36N2O16S |

Molecular Weight |

700.7 g/mol |

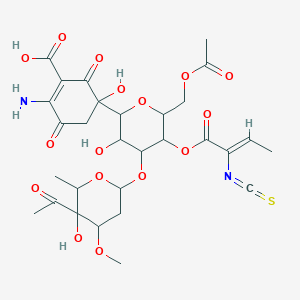

IUPAC Name |

3-[4-(5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C29H36N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,12,16-18,21-23,25,30,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6-,30-20? |

InChI Key |

YASNRWMRDSCJIV-HHIRRDRHSA-N |

Isomeric SMILES |

C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)\N=C=S |

Canonical SMILES |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)N=C=S |

Synonyms |

senfolomycin A |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Senfolomycin A: Chemical Structure, Molecular Weight, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senfolomycin A is a member of the paulomycin family of antibiotics, a class of glycosylated compounds known for their antibacterial properties. This technical guide provides a comprehensive overview of Senfolomycin A, focusing on its chemical structure, molecular weight, and what is known about its biological activity. The information is presented to support research and development efforts in the field of novel antibacterial agents.

Chemical Structure and Physicochemical Properties

Senfolomycin A is a complex natural product with the molecular formula C₂₉H₃₆N₂O₁₆S.[1] This composition gives it a molecular weight of approximately 700 g/mol .[1] Structurally, Senfolomycin A is a stereoisomer of paulomycin E. The two compounds share an identical molecular composition and mass spectrometry fragmentation pattern, with the key difference being the stereochemistry of a methoxy group located on the sugar moiety of the molecule.[1]

While a definitive, publicly available diagram of Senfolomycin A's exact stereochemistry is scarce, its structure can be inferred from that of the well-characterized paulomycin E. The core structure consists of a paulic acid moiety, which contains a rare isothiocyanate group, attached to a glycosidic portion comprised of two deoxysugar units: D-allose and L-paulomycose.

Table 1: Physicochemical Properties of Senfolomycin A

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆N₂O₁₆S | [1] |

| Molecular Weight | 700 g/mol | [1] |

| Class | Paulomycin Antibiotic | [1] |

| Key Structural Features | Glycosylated, Isothiocyanate group, Stereoisomer of Paulomycin E | [1] |

Biological Activity and Mechanism of Action

The precise mechanism of action for Senfolomycin A has not been fully elucidated. However, based on the known targets of other complex glycosylated antibiotics, it is hypothesized to interfere with essential cellular processes in bacteria. A likely target is bacterial protein synthesis. Many antibiotics that contain complex sugar moieties are known to bind to the bacterial ribosome, thereby inhibiting the translation of messenger RNA into proteins and ultimately leading to cell death.

Biosynthesis

The biosynthetic pathway for Senfolomycin A is presumed to be highly similar to that of the paulomycins, which has been studied in Streptomyces. The pathway is complex, involving a multitude of enzymatic steps to construct the various components of the molecule.

The biosynthesis of the paulomycin family begins with chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted into the paulic acid moiety. Concurrently, separate pathways are responsible for the synthesis of the deoxysugars D-allose and L-paulomycose. These sugar units are then glycosidically linked to the paulic acid core by glycosyltransferases. The final steps likely involve tailoring enzymes that modify the structure, including the methylation that differentiates Senfolomycin A from paulomycin E.

Caption: Overview of the proposed biosynthetic pathway of Senfolomycin A.

Experimental Protocols

Detailed, standardized experimental protocols for the isolation and analysis of Senfolomycin A are not widely published. However, based on the literature for related compounds produced by Streptomyces, the following general methodologies can be adapted.

Isolation and Purification of Senfolomycins

-

Fermentation: Cultivate the producing Streptomyces strain in a suitable liquid medium to allow for the production of secondary metabolites, including Senfolomycin A.

-

Extraction: After an appropriate incubation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.

-

Chromatographic Separation: Concentrate the organic extract and subject it to chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) have been successfully used to separate Senfolomycin A and B.[1]

-

HPLC: A reverse-phase C18 column is often effective for separating complex natural products. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, can be optimized for separation.

-

TLC: Silica gel plates can be used with a solvent system tailored to the polarity of the senfolomycins to achieve separation.

-

References

Unraveling the Assembly Line: A Technical Guide to the Senfolomycin A Biosynthesis Pathway in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senfolomycin A, a potent antibiotic produced by actinomycetes, belongs to the paulomycin family of natural products. Its complex structure, featuring a paulic acid core, a glycosidically linked paulomycose sugar, and a terminal isothiocyanate group, hints at a fascinating and intricate biosynthetic pathway. While the dedicated gene cluster for Senfolomycin A has not been explicitly detailed in published literature, its close structural relationship to the well-characterized paulomycins allows for a comprehensive and insightful elucidation of its formation. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Senfolomycin A, drawing parallels from the established paulomycin biosynthetic machinery. We will delve into the key enzymatic steps, precursor molecules, and the genetic organization of the likely biosynthetic gene cluster. This guide aims to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic discovery, and synthetic biology.

Introduction

Actinomycetes are renowned for their prolific capacity to produce a vast array of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of antibiotic drug discovery.[1][2][3] The paulomycin family, including Senfolomycin A, represents a class of glycosylated antibiotics with significant antibacterial activity.[4][5][6] Understanding the biosynthesis of these complex molecules is paramount for efforts in biosynthetic engineering to generate novel analogs with improved therapeutic properties. Senfolomycin A and paulomycin E share an identical molecular formula and mass spectrometry fragmentation pattern, with the key difference being the stereochemistry of a methoxy group on the sugar moiety.[4][5] This subtle distinction underscores the precision of enzymatic catalysis in natural product biosynthesis and provides a focal point for understanding the diversification of these molecules. This guide will illuminate the proposed biosynthetic route to Senfolomycin A, leveraging the knowledge of the paulomycin biosynthetic gene cluster.

The Proposed Senfolomycin A Biosynthetic Gene Cluster

The biosynthesis of secondary metabolites in actinomycetes is typically orchestrated by a set of genes organized into a contiguous unit known as a biosynthetic gene cluster (BGC). Based on the established BGC for paulomycins, the Senfolomycin A BGC is predicted to harbor genes encoding enzymes for the following key stages:

-

Paulic Acid Core Biosynthesis: Formation of the C16 polyketide-derived core.

-

Paulomycose Biosynthesis and Glycosylation: Synthesis of the unique deoxy-sugar and its attachment to the paulic acid aglycone.

-

Isothiocyanate Formation: Generation and installation of the reactive isothiocyanate group.

-

Regulatory and Resistance Elements: Genes controlling the expression of the pathway and protecting the producing organism.

The Biosynthetic Pathway of Senfolomycin A: A Step-by-Step Elucidation

The proposed biosynthetic pathway for Senfolomycin A can be dissected into three major convergent pathways, culminating in the final assembly of the molecule.

Assembly of the Paulic Acid Aglycone

The formation of the paulic acid core is initiated by a Type I polyketide synthase (PKS) machinery. The process is proposed as follows:

-

Starter Unit Loading: The biosynthesis likely commences with the loading of an isobutyryl-CoA starter unit onto the acyl carrier protein (ACP) of the PKS module.

-

Polyketide Chain Elongation: A series of condensation reactions with malonyl-CoA and methylmalonyl-CoA extender units, catalyzed by multiple PKS modules, elongates the polyketide chain. Each module contains specific domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) that dictate the stereochemistry and reduction state of the growing chain.

-

Cyclization and Offloading: Following the final extension, the polyketide chain undergoes an intramolecular cyclization reaction to form the characteristic tetramic acid-containing paulic acid core. This is followed by the release of the aglycone from the PKS assembly line, likely through the action of a thioesterase domain.

Biosynthesis and Attachment of Paulomycose

The unique deoxy-sugar, paulomycose, is synthesized from a primary metabolic precursor, likely glucose-1-phosphate. This multi-step enzymatic cascade involves:

-

Sugar Activation: A series of enzymes, including NDP-sugar synthases, dehydratases, and aminotransferases, convert the initial sugar into an activated NDP-paulomycose intermediate.

-

Methylation: A crucial step involves the methylation of a hydroxyl group on the sugar ring by a methyltransferase. It is hypothesized that the stereospecificity of this enzyme is the key determinant for the difference between Senfolomycin A and paulomycin E.[4][5]

-

Glycosylation: A dedicated glycosyltransferase then catalyzes the attachment of the activated NDP-paulomycose to the paulic acid aglycone, forming the glycosylated intermediate.

Formation and Installation of the Isothiocyanate Moiety

The biosynthesis of the isothiocyanate group is a less common feature in natural product biosynthesis. The proposed pathway involves:

-

Precursor Formation: A dedicated set of enzymes likely utilizes a primary metabolite, such as an amino acid, as the precursor.

-

Isothiocyanate Synthesis: The precursor undergoes a series of enzymatic transformations, potentially involving oxidative and rearrangement reactions, to generate the isothiocyanate functionality.

-

Attachment to the Sugar: Finally, the isothiocyanate group is transferred and attached to a specific position on the paulomycose moiety of the glycosylated intermediate, completing the biosynthesis of Senfolomycin A.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically for the Senfolomycin A biosynthetic pathway. However, studies on related paulomycin production could provide a baseline for expected titers and enzyme kinetics. Future research is needed to quantify the production of Senfolomycin A and characterize the kinetic parameters of the key biosynthetic enzymes.

Key Experimental Protocols

The elucidation of a biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be crucial for confirming and characterizing the Senfolomycin A biosynthetic pathway.

Identification and Characterization of the Biosynthetic Gene Cluster

Objective: To identify and sequence the complete Senfolomycin A BGC from the producing actinomycete strain.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from the Senfolomycin A-producing actinomycete strain using established protocols (e.g., phenol-chloroform extraction or commercial kits).

-

Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a high-quality, contiguous genome assembly.

-

BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The predicted cluster for Senfolomycin A would be identified based on homology to the known paulomycin BGC.

-

Gene Annotation: The genes within the identified BGC are annotated based on sequence similarity to known enzymes involved in polyketide synthesis, sugar biosynthesis, glycosylation, and other relevant pathways.

Gene Inactivation and Heterologous Expression

Objective: To functionally characterize the role of individual genes within the BGC in Senfolomycin A biosynthesis.

Methodology:

-

Gene Inactivation: Targeted gene knockouts of specific genes within the BGC are created in the native producer using techniques like PCR-targeting or CRISPR-Cas9-based genome editing.

-

Metabolite Analysis: The resulting mutant strains are cultivated, and their metabolic profiles are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the loss of Senfolomycin A production or the accumulation of biosynthetic intermediates.

-

Heterologous Expression: The entire BGC or specific genes are cloned into a suitable expression vector and introduced into a heterologous host, such as a well-characterized Streptomyces strain (e.g., Streptomyces coelicolor or Streptomyces albus).

-

Production Analysis: The heterologous host is fermented, and the culture extracts are analyzed by HPLC-MS to confirm the production of Senfolomycin A or specific intermediates.

In Vitro Enzymatic Assays

Objective: To determine the specific function and catalytic properties of key enzymes in the pathway.

Methodology:

-

Protein Expression and Purification: The gene encoding the target enzyme (e.g., a glycosyltransferase or methyltransferase) is cloned into an expression vector, overexpressed in a suitable host (e.g., E. coli), and purified using affinity chromatography.

-

Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s) under optimized reaction conditions (pH, temperature, cofactors).

-

Product Analysis: The reaction products are analyzed by techniques such as HPLC, MS, or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzymatic transformation and determine kinetic parameters (e.g., Km and kcat).

Visualizing the Pathway and Workflows

To provide a clearer understanding of the complex processes involved in Senfolomycin A biosynthesis and its investigation, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of Senfolomycin A.

Caption: Experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of Senfolomycin A is a testament to the remarkable chemical dexterity of actinomycetes. By leveraging our understanding of the closely related paulomycin pathway, we can confidently propose a detailed biosynthetic route for this potent antibiotic. This guide provides a comprehensive framework for researchers to further investigate and harness the Senfolomycin A biosynthetic machinery. Future efforts in this area will undoubtedly focus on the definitive identification and characterization of the Senfolomycin A BGC, the biochemical interrogation of its key enzymes, and the application of synthetic biology approaches to generate novel and improved antibiotic derivatives. Such endeavors will continue to expand our arsenal in the ongoing battle against infectious diseases.

References

- 1. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actinomycetes: The Antibiotics Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STRUCTURAL RELATIONSHIPS BETWEEN SENFOLOMYCINS AND PAULOMYCINS [jstage.jst.go.jp]

- 6. medchemexpress.com [medchemexpress.com]

Senfolomycin A: A Technical Guide to its Relationship with Paulomycins and Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Senfolomycin A, a member of the paulomycin family of antibiotics, exhibits potent activity primarily against Gram-positive bacteria. Its close structural and biosynthetic relationship with the paulomycins, particularly paulomycin E, offers a compelling case study in natural product diversity and the potential for antibiotic development. This technical guide provides an in-depth analysis of senfolomycin A, comparing its structure, biosynthesis, mechanism of action, and biological activity with the paulomycin family and other related antibiotics. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts in this area.

Structural Elucidation: A Tale of Stereoisomers

The structural relationship between senfolomycin A and the paulomycins is a fascinating example of subtle chemical differences leading to distinct natural products. Early studies revealed that senfolomycin A and paulomycin E share an identical molecular formula (C₂₉H₃₆N₂O₁₆S) and a strikingly similar fragmentation pattern in fast atom bombardment mass spectrometry. However, meticulous analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and separation techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) definitively established that they are not identical.

The key differentiator lies in the stereochemistry of a single methoxy (OCH₃) group located on the paulomycose sugar moiety, a unique eight-carbon sugar characteristic of this antibiotic class. While the exact spatial arrangement of this methoxy group in senfolomycin A versus paulomycin E required extensive spectroscopic investigation, it is this subtle stereoisomeric difference that defines senfolomycin A as a distinct chemical entity. This seemingly minor alteration underscores the remarkable precision of enzymatic machinery in natural product biosynthesis.

Similarly, senfolomycin B has been proposed to be dihydrosenfolomycin A, drawing a parallel to the relationship between paulomycin F and other members of its family.

Table 1: Physicochemical Properties of Senfolomycin A and Related Paulomycins

| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Feature |

| Senfolomycin A | C₂₉H₃₆N₂O₁₆S | 700 | Stereoisomer of Paulomycin E |

| Paulomycin E | C₂₉H₃₆N₂O₁₆S | 700 | |

| Senfolomycin B | C₂₉H₃₈N₂O₁₆S | 702 | Dihydro derivative of Senfolomycin A |

| Paulomycin F | C₂₉H₃₈N₂O₁₆S | 702 | Dihydro derivative of other Paulomycins |

| Paulomycin A | C₃₄H₄₆N₂O₁₇S | 782.79 | Contains isothiocyanate group |

| Paulomycin B | C₃₃H₄₄N₂O₁₇S | 768.76 | Contains isothiocyanate group |

Biosynthetic Pathways: A Shared Blueprint

The biosynthesis of senfolomycin A is intrinsically linked to the well-characterized biosynthetic pathway of the paulomycins. The core scaffold of these molecules is assembled through a complex interplay of enzymatic reactions, starting from common metabolic precursors. The paulomycin biosynthetic gene cluster, identified in Streptomyces paulus and Streptomyces albus, provides a robust framework for understanding the formation of senfolomycin A.

The pathway involves the synthesis of two key moieties that are later joined: the paulic acid residue and the glycosidic portion containing the characteristic paulomycose sugar. The formation of the isothiocyanate group in paulic acid is a critical step, contributing significantly to the antibiotic's biological activity.

The stereochemical difference in the methoxy group of senfolomycin A likely arises from the action of a specific stereoselective methyltransferase or an epimerase within its biosynthetic cluster that differs subtly from the corresponding enzyme in paulomycin-producing strains.

Mechanism of Action: Targeting Bacterial Processes

While the precise molecular target of senfolomycin A and the paulomycins has not been definitively elucidated, the crucial role of the isothiocyanate group in their antibacterial activity is well-established. This highly reactive functional group is known to form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This suggests that the mechanism of action likely involves the inactivation of one or more essential bacterial enzymes.

The paulomenols, which are derivatives of paulomycins lacking the paulic acid moiety (and thus the isothiocyanate group), are devoid of antibacterial activity. This further reinforces the hypothesis that the isothiocyanate group is the pharmacophore responsible for the biological effect.

Potential targets could include enzymes involved in cell wall biosynthesis, protein synthesis, or nucleic acid replication. Further research, including affinity chromatography with biotinylated probes and proteomic analysis of treated bacterial cells, is necessary to identify the specific protein targets of these antibiotics.

Biological Activity: A Spectrum of Potency

Senfolomycin A and the paulomycins exhibit a significant antibacterial activity, primarily directed against Gram-positive bacteria. This includes clinically relevant pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. The potency of these compounds, as measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific paulomycin derivative and the bacterial species.

Table 2: Minimum Inhibitory Concentration (MIC) of Paulomycins and Related Compounds against Selected Bacteria

| Compound | Staphylococcus aureus (µg/mL) | Streptococcus pneumoniae (µg/mL) | Enterococcus faecalis (µg/mL) | Escherichia coli (µg/mL) |

| Paulomycin A | 0.1 - 1.0 | 0.05 - 0.5 | 0.2 - 2.0 | >100 |

| Paulomycin B | 0.2 - 2.0 | 0.1 - 1.0 | 0.5 - 5.0 | >100 |

| Paldimycin A | 0.05 - 0.5 | 0.02 - 0.2 | 0.1 - 1.0 | >100 |

| Paldimycin B | 0.1 - 1.0 | 0.05 - 0.5 | 0.2 - 2.0 | >100 |

The lack of activity against Gram-negative bacteria, such as Escherichia coli, is a common feature of this antibiotic class and is likely due to the presence of the outer membrane, which acts as a permeability barrier.

Relationship to Other Antibiotics

The paulomycins and senfolomycins belong to a unique class of glycosylated antibiotics characterized by the presence of the paulomycose sugar and the isothiocyanate-containing paulic acid. While their overall structure is distinct, they share some conceptual similarities with other classes of antibiotics.

-

Glycosylated Antibiotics: Like aminoglycosides and macrolides, the sugar moieties of senfolomycin A and the paulomycins are crucial for their activity. Modifications to these sugars can significantly impact their biological properties.

-

Isothiocyanate-Containing Natural Products: While rare in antibiotics, the isothiocyanate group is found in other natural products, such as sulforaphane from broccoli, which is known for its anticancer and antimicrobial properties. The reactivity of this group is a common theme in their biological activity.

The unique structure and mechanism of action of the senfolomycin/paulomycin family make them an attractive scaffold for the development of new antibiotics, particularly in the face of growing resistance to existing drug classes.

Experimental Protocols

Isolation and Purification of Paulomycins

This protocol is adapted from methods described for the isolation of paulomycins and can be applied for the separation of senfolomycin A.

-

Fermentation: Culture the producing strain (e.g., Streptomyces paulus) in a suitable production medium (e.g., a complex medium containing glucose, yeast extract, and peptone) under optimal temperature and aeration conditions for a period of 5-7 days.

-

Extraction: Acidify the whole fermentation broth to pH 3-4 with a suitable acid (e.g., oxalic acid) and extract with an organic solvent such as ethyl acetate or methyl isobutyl ketone.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Chromatography:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol).

-

Reversed-Phase HPLC: Further purify the active fractions using reversed-phase HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid). Monitor the elution profile by UV absorbance at appropriate wavelengths (e.g., 274 nm and 320 nm).

-

-

Characterization: Analyze the purified fractions by mass spectrometry (e.g., FAB-MS or ESI-MS) and NMR spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) to confirm the identity and purity of the isolated compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of senfolomycin A and related compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Solutions: Prepare a stock solution of the purified antibiotic in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Make serial two-fold dilutions of the antibiotic in Mueller-Hinton broth (or another appropriate growth medium for the test organism) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: Grow the bacterial strain to be tested overnight in the appropriate broth. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: Inoculate the wells of the microtiter plate containing the serially diluted antibiotic with the bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Future Directions

The senfolomycin and paulomycin family of antibiotics represents a promising area for further investigation. Key future research directions include:

-

Definitive Target Identification: Elucidating the precise molecular target(s) of these antibiotics will be crucial for understanding their mechanism of action and for rational drug design.

-

Biosynthetic Engineering: Leveraging the knowledge of the paulomycin biosynthetic gene cluster to generate novel analogs of senfolomycin and paulomycins with improved activity, broader spectrum, or enhanced pharmacokinetic properties.

-

Total Synthesis: The development of a total synthesis route for senfolomycin A and its analogs would provide access to larger quantities of these compounds for further biological evaluation and enable the synthesis of designed derivatives.

-

In Vivo Efficacy Studies: Evaluating the efficacy of senfolomycin A and promising analogs in animal models of bacterial infection to assess their therapeutic potential.

By continuing to explore the chemistry and biology of this unique class of natural products, the scientific community can pave the way for the development of new and effective antibiotics to combat the growing threat of antimicrobial resistance.

Senfolomycin A: A Comprehensive Technical Guide on its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Senfolomycin A, an antibacterial agent produced by Streptomyces, shares a close structural relationship with paulomycin E. The key physicochemical characteristics of Senfolomycin A are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C29H36N2O16S | [1][2] |

| Molecular Weight | 700 | [1][2] |

| Appearance | Amorphous white solid | [2] |

| Melting Point | 165-168 °C | [2] |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and slightly soluble in water. | [2] |

| Optical Rotation | [α]D25 +65° (c 1.0, methanol) | [2] |

Spectral Data

The structural elucidation of Senfolomycin A has been primarily accomplished through various spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, Senfolomycin A exhibits absorption maxima at 238 nm (ε 28,000) and 320 nm (ε 14,000)[2].

Infrared (IR) Spectroscopy

The infrared spectrum, recorded in a KBr pellet, shows characteristic absorption bands at the following wavenumbers (cm-1): 3400 (OH), 2080 (isothiocyanate), 1720 (ester carbonyl), 1650 (amide I), 1600, and 1500 (aromatic)[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive NMR studies have been crucial in differentiating Senfolomycin A from paulomycin E. The key difference lies in the stereochemistry of the methoxy group in the sugar moiety[1]. While the original publication by Mitscher et al. provides detailed NMR data, for a comprehensive understanding, it is recommended to consult the comparative analysis with paulomycins by Argoudelis et al.

Stability Profile

The stability of Senfolomycin A is a critical consideration for its potential development as a therapeutic agent. Studies on the closely related paulomycins have indicated that the paulic acid moiety is a source of instability[3].

While specific, detailed stability studies on Senfolomycin A under various pH, temperature, and light conditions are not extensively reported in readily available literature, the general instability of the paulomycin class of compounds suggests that Senfolomycin A is likely susceptible to degradation, particularly under non-neutral pH conditions and upon exposure to elevated temperatures. The degradation of paulomycins often involves the loss of the paulic acid moiety, leading to the formation of inactive paulomenols[4].

Experimental Protocols

The following sections detail the methodologies employed in the original characterization of Senfolomycin A.

Isolation and Purification of Senfolomycin A

The workflow for isolating Senfolomycin A from the fermentation broth of Streptomyces is outlined below.

References

- 1. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STRUCTURAL RELATIONSHIPS BETWEEN SENFOLOMYCINS AND PAULOMYCINS [jstage.jst.go.jp]

- 3. Improvement of Paulomycin Stability by Addition of Paulic Acid [ccspublishing.org.cn]

- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

Senfolomycin A: A Technical Guide to its Natural Source and Fermentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Senfolomycin A, a bioactive secondary metabolite with antimicrobial properties. Due to the limited availability of recent, detailed publications on Senfolomycin A, this document synthesizes foundational knowledge and draws upon extensive research into the closely related paulomycin family of antibiotics to present a robust framework for its study and potential production.

Introduction to Senfolomycin A

Senfolomycin A is an antibiotic that has been noted for its activity against various bacteria. Structurally, it is a complex glycosylated molecule with the chemical formula C₂₉H₃₆N₂O₁₆S. It is considered to be a stereoisomer of paulomycin E, differing in the stereochemistry of a methoxy group within its sugar moiety. The paulomycins, including Senfolomycin A, are of significant interest to the scientific community due to their potent antibacterial activity.

Natural Source of Senfolomycin A

Members of the genus Streptomyces are Gram-positive, filamentous bacteria predominantly found in soil and decaying vegetation. Their complex life cycle involves the formation of a substrate mycelium, from which aerial hyphae emerge and differentiate into chains of spores. The production of secondary metabolites like Senfolomycin A is often linked to these developmental stages.

Fermentation Process for Senfolomycin A Production

Detailed fermentation protocols specifically for Senfolomycin A are not extensively published. However, based on the established methods for the closely related paulomycins produced by Streptomyces paulus and Streptomyces albus, a representative fermentation process can be outlined. The following sections provide a model experimental protocol.

Culture Maintenance and Inoculum Development

Successful fermentation begins with the proper maintenance of the producing Streptomyces strain and the development of a healthy inoculum.

Experimental Protocol: Strain Maintenance and Inoculum Preparation

-

Strain Maintenance: The Streptomyces strain is maintained on agar slants of a suitable medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar) or Oatmeal Agar. Cultures are incubated at 28-30°C for 7-14 days to allow for sufficient growth and sporulation. Spore suspensions can be prepared in sterile 20% glycerol and stored at -80°C for long-term preservation.

-

Seed Culture (Stage 1): A loopful of spores or a small piece of agar from a mature plate is used to inoculate a 50 mL baffled flask containing 10 mL of a seed medium (see Table 1). The flask is incubated at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

Production Culture Inoculum (Stage 2): The seed culture is then used to inoculate a larger volume of the same seed medium (e.g., a 2% v/v transfer into 100 mL of medium in a 500 mL baffled flask). This culture is incubated under the same conditions for another 48 hours to generate a high-density inoculum for the production fermenter.

Production Fermentation

The production of Senfolomycin A is carried out in a nutrient-rich fermentation medium under controlled conditions to maximize yield.

Experimental Protocol: Production Fermentation

-

Fermenter Setup: A laboratory-scale fermenter (e.g., 5 L) is prepared with the production medium (see Table 1). The medium is sterilized in situ or autoclaved separately and aseptically transferred to the sterilized fermenter.

-

Inoculation: The production fermenter is inoculated with 5-10% (v/v) of the Stage 2 seed culture.

-

Fermentation Parameters: The fermentation is carried out under the conditions summarized in Table 2. Key parameters such as pH, temperature, dissolved oxygen, and agitation are monitored and controlled throughout the process.

-

Monitoring: The fermentation is monitored by periodically taking samples to measure cell growth (e.g., dry cell weight), substrate consumption, and the production of Senfolomycin A using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Harvest: The fermentation is typically harvested after 5-7 days, or when the production of Senfolomycin A has reached its peak and begins to decline.

Data Presentation: Fermentation Media and Parameters

Table 1: Representative Media Composition for Streptomyces Fermentation

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | - | 15 |

| Yeast Extract | 4 | 5 |

| Malt Extract | 10 | - |

| Peptone | - | 5 |

| Soy Flour | 5 | 10 |

| CaCO₃ | 2 | 2 |

| K₂HPO₄ | - | 1 |

| MgSO₄·7H₂O | - | 0.5 |

| Trace Elements Solution | 1 mL | 1 mL |

| pH (pre-sterilization) | 7.2 | 7.0 |

Table 2: Typical Fermentation Parameters for Antibiotic Production by Streptomyces

| Parameter | Value |

| Temperature | 28°C |

| pH | Maintained at 6.8 - 7.2 |

| Agitation | 300 - 500 rpm |

| Aeration | 0.5 - 1.0 vvm (volume of air per volume of medium per minute) |

| Fermentation Duration | 120 - 168 hours |

Downstream Processing: Isolation and Purification

Following fermentation, Senfolomycin A must be extracted from the fermentation broth and purified.

Experimental Protocol: Extraction and Purification

-

Biomass Removal: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or butanol at a slightly acidic pH. The antibiotic will partition into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include:

-

Silica Gel Chromatography: Using a gradient of solvents such as chloroform and methanol to achieve initial separation.

-

Preparative HPLC: Employing a reverse-phase column (e.g., C18) with a gradient of acetonitrile and water to achieve final purification of Senfolomycin A.

-

-

Characterization: The purified Senfolomycin A is characterized by various analytical techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and purity.

Visualizations

Fermentation Workflow

Caption: Workflow for Senfolomycin A production.

Hypothetical Biosynthetic Pathway Relationship

Caption: Hypothetical biosynthetic origin of Senfolomycin A.

Methodological & Application

Application Notes and Protocols: Senfolomycin A In Vitro Antibacterial Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin A is a glycosylated antibiotic with notable activity against a range of Gram-positive bacteria. Structurally and biologically similar to the paulomycin family of antibiotics, it presents a promising candidate for further investigation in the development of new antibacterial agents.[1][2] The paulic acid moiety present in these compounds is suggested to be a critical determinant of their antibacterial properties.[3][4] This document provides detailed in vitro assay protocols for the comprehensive evaluation of the antibacterial activity of Senfolomycin A. The described methods adhere to established standards for antimicrobial susceptibility testing and are designed to deliver reliable and reproducible data for research and development purposes.

Data Presentation

The following tables summarize representative Minimum Inhibitory Concentration (MIC) data for common antibiotics against bacterial species known to be susceptible to Senfolomycin A. This data is provided for comparative purposes to benchmark the activity of Senfolomycin A.

Table 1: Comparative MIC Data for Staphylococcus aureus

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Vancomycin | 1 | 2 | ≤0.5 - 2 |

| Linezolid | 1 | 2 | 0.5 - 4 |

| Doxycycline | 0.25 | 1 | ≤0.12 - >32 |

| Florfenicol | 4 | 16 | 1 - 64 |

| Berberine | 64 | 128 | 32 - 256 |

Data compiled from representative studies. Actual MIC values can vary depending on the specific strains and testing conditions.[5][6]

Table 2: Comparative MIC Data for Enterococcus faecalis

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Ampicillin | 1 | 2 | ≤0.25 - 8 |

| Vancomycin | 2 | 4 | 0.5 - >256 |

| Linezolid | 1 | 2 | 0.5 - 4 |

| Tigecycline | 0.06 | 0.125 | ≤0.016 - 0.25 |

| Daptomycin | 2 | 4 | 0.25 - 8 |

Data compiled from representative studies. Actual MIC values can vary depending on the specific strains and testing conditions.[7][8][9]

Table 3: Comparative MIC Data for Staphylococcus epidermidis

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Vancomycin | 2 | 4 | 2 - 32 |

| Linezolid | 1 | 2 | N/A |

| Cloxacillin | 64 | 256 | 0.5 - 512 |

| Cefazolin | 32 | 128 | 0.125 - 256 |

| Clindamycin | 0.5 | 32 | 0.125 - 64 |

Data compiled from representative studies. Actual MIC values can vary depending on the specific strains and testing conditions.[10][11][12][13]

Table 4: Comparative MIC Data for Streptococcus pneumoniae

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Penicillin | 0.06 | 2 | 0.008 - >1.0 |

| Ceftriaxone | 0.06 | 1 | ≤0.015 - 2 |

| Vancomycin | 0.5 | 0.5 | N/A |

| Linezolid | 1 | 1 | N/A |

| Levofloxacin | 1 | 1 | N/A |

Data compiled from representative studies. Actual MIC values can vary depending on the specific strains and testing conditions.[14][15][16][17]

Experimental Protocols

This section provides detailed methodologies for determining the in vitro antibacterial activity of Senfolomycin A. The primary methods described are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and a subsequent assay to determine the Minimum Bactericidal Concentration (MBC).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.

Materials:

-

Senfolomycin A

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Staphylococcus epidermidis ATCC 12228, Streptococcus pneumoniae ATCC 49619)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile solvent for Senfolomycin A (e.g., DMSO, water)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Senfolomycin A Stock Solution:

-

Accurately weigh a suitable amount of Senfolomycin A powder and dissolve it in the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the Senfolomycin A stock solution to the first well of a row and mix well. This creates the highest test concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will result in a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).

-

Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), achieving a final volume of 110 µL and the target inoculum density.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Senfolomycin A at which there is no visible growth.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to ascertain the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

-

Microtiter plate from the completed MIC assay

-

Tryptic Soy Agar (TSA) or other suitable agar plates

-

Sterile micropipette and tips

-

Incubator (35 ± 2°C)

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a quadrant of a TSA plate.

-

Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

-

-

Incubation:

-

Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

-

-

Determining the MBC:

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of Senfolomycin A that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

-

Visualizations

Experimental Workflow

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action

Caption: Proposed high-level mechanism of Senfolomycin A.

References

- 1. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STRUCTURAL RELATIONSHIPS BETWEEN SENFOLOMYCINS AND PAULOMYCINS [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 7. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meridian.allenpress.com [meridian.allenpress.com]

- 10. Antibiotic susceptibility among Staphylococcus epidermidis isolated from prosthetic joint infections with special focus on rifampicin and variability of the rpoB gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. The issue beyond resistance: Methicillin-resistant Staphylococcus epidermidis biofilm formation is induced by subinhibitory concentrations of cloxacillin, cefazolin, and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Management of Infections Due to Antibiotic-Resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Pneumococcal Infections (Streptococcus pneumoniae) Medication: Antibiotics, Vaccines [emedicine.medscape.com]

Senfolomycin A stock solution preparation and storage conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin A is a member of the paulomycin family of antibiotics, known for its activity against various bacteria. Proper preparation and storage of Senfolomycin A stock solutions are crucial for maintaining its biological activity and ensuring the reproducibility of experimental results. These application notes provide a detailed protocol for the preparation and storage of Senfolomycin A stock solutions based on general best practices for similar antibiotic compounds.

Data Presentation

Due to the limited publicly available data for Senfolomycin A, the following table summarizes the known properties and provides recommendations based on the handling of structurally similar compounds.

Table 1: Properties and Recommendations for Senfolomycin A

| Parameter | Value / Recommendation | Source / Rationale |

| Molecular Formula | C\u2082\u2089H\u2083\u2088N\u2082O\u2081\u2086S | Inferred from related compounds |

| Molecular Weight | 702.68 g/mol | Inferred from related compounds |

| Appearance | Solid powder | General characteristic of similar antibiotics |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Common solvent for complex organic molecules with low aqueous solubility |

| Recommended Stock Concentration | 1-10 mM | A typical starting concentration range for in vitro assays |

| Shipping Condition | Room temperature | Based on information for the related Senfolomycin B[1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Senfolomycin A Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Senfolomycin A in DMSO. Adjust the amounts accordingly for different desired concentrations.

Materials:

-

Senfolomycin A powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Safety Precautions: Perform all handling of the solid compound and concentrated stock solution in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid inhalation and skin contact.

-

Pre-weighing Preparation: Allow the vial of Senfolomycin A powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh out 7.03 mg of Senfolomycin A powder using a calibrated analytical balance and transfer it to a sterile tube.

-

Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the Senfolomycin A powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

-

Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Storage: Store the aliquots as recommended in the storage conditions section below.

Visualizations

The following diagram illustrates the workflow for preparing and storing the Senfolomycin A stock solution.

Caption: Workflow for Senfolomycin A Stock Solution Preparation and Storage.

Recommended Storage Conditions

Proper storage is critical to maintain the stability and activity of the Senfolomycin A stock solution.

Table 2: Recommended Storage Conditions for Senfolomycin A Stock Solution

| Storage Temperature | Duration | Notes |

| -20°C | Short to medium-term (weeks to months) | Recommended for routine use. Protect from light. |

| -80°C | Long-term (months to years) | Ideal for archival purposes. Protect from light. |

| 4°C | Short-term (days) | Not recommended for long-term storage due to potential for degradation. |

| Room Temperature | Not Recommended | May lead to significant degradation of the compound in solution. |

Disclaimer: The information provided in these application notes is based on general laboratory practices for similar compounds due to the lack of specific published data for Senfolomycin A. It is highly recommended that researchers perform their own stability and solubility tests to determine the optimal conditions for their specific experimental needs. The stability of the compound in your specific experimental buffer should also be validated.

References

Application Notes and Protocols for Measuring Senfolomycin A Target Engagement in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin A is a novel antibiotic with promising activity against a range of bacterial pathogens. A critical step in the preclinical development of any new antibiotic is the confirmation of its mechanism of action, which includes identifying its molecular target and measuring its engagement with this target in living bacteria. Target engagement studies are crucial for establishing a clear structure-activity relationship, optimizing drug candidates, and developing biomarkers for clinical trials.[1][2]

These application notes provide a comprehensive overview of established techniques and detailed protocols for measuring the target engagement of Senfolomycin A in bacteria. The methodologies described range from initial phenotypic assays to advanced biophysical and cellular techniques that directly probe the interaction between Senfolomycin A and its intended target.

I. Initial Characterization of Senfolomycin A Activity

Before direct target engagement can be measured, it is essential to characterize the basic antimicrobial properties of Senfolomycin A. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[3][4] It is a fundamental measure of an antibiotic's potency. Several standardized methods can be used to determine the MIC of Senfolomycin A.[5][6]

1. Broth Microdilution Method

This method involves preparing two-fold serial dilutions of Senfolomycin A in a 96-well microtiter plate and then inoculating each well with a standardized bacterial suspension.

-

Materials:

-

Senfolomycin A stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL)

-

Positive control (bacteria in broth without antibiotic)

-

Negative control (broth only)

-

Plate reader or incubator

-

-

Protocol:

-

Dispense 50 µL of CAMHB into wells 2-12 of a 96-well plate.

-

Add 100 µL of the highest concentration of Senfolomycin A to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

-

Add 50 µL of the standardized bacterial inoculum to wells 1-11. Well 12 receives no bacteria (negative control).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of Senfolomycin A in which no visible bacterial growth is observed.

-

2. Agar Dilution Method

This method is considered a gold standard for its accuracy and allows for the testing of multiple bacterial strains simultaneously.[5][7]

-

Materials:

-

Senfolomycin A stock solution

-

Mueller-Hinton Agar (MHA)

-

Petri dishes

-

Standardized bacterial inocula

-

-

Protocol:

-

Prepare a series of MHA plates containing two-fold serial dilutions of Senfolomycin A.

-

Spot a standardized inoculum of each test bacterium onto the surface of each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of Senfolomycin A that completely inhibits the visible growth of the bacterium on the agar surface.[7]

-

The results of MIC testing for Senfolomycin A against various bacterial species can be summarized in a table for easy comparison.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 |

| Escherichia coli | ATCC 25922 | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 |

| Streptococcus pneumoniae | ATCC 49619 | 0.125 |

II. Identifying the Molecular Target of Senfolomycin A

If the molecular target of Senfolomycin A is unknown, several approaches can be employed for its identification.

A. Workflow for Target Identification

A general workflow for identifying the target of a novel antibiotic like Senfolomycin A is depicted below.

References

- 1. kinampark.com [kinampark.com]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. Sensing of Antibiotic–Bacteria Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. woah.org [woah.org]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low yield in Senfolomycin A fermentation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during Senfolomycin A fermentation.

Disclaimer: Specific literature on the fermentation of Senfolomycin A is limited. However, it has been identified as a structural analogue of the paulomycin family of antibiotics.[1] Therefore, this guide is based on established principles for the fermentation of paulomycins and other secondary metabolites from Streptomyces species, the known producers of these compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of Senfolomycin A?

A1: The yield of Senfolomycin A, like many Streptomyces secondary metabolites, is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are:

-

Medium Composition: The type and concentration of carbon and nitrogen sources are paramount.

-

Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.

-

Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive fermentation.

-

Genetic Stability: Strain viability and genetic drift can lead to decreased productivity over time.

-

Contamination: The presence of unwanted microorganisms can severely inhibit growth and production.[3][4]

Q2: My Streptomyces culture is growing well (high biomass), but the Senfolomycin A yield is still low. What could be the reason?

A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as the "growth-product decoupling," can occur for several reasons:

-

Nutrient Limitation or Repression: The production of secondary metabolites like Senfolomycin A is often triggered by the depletion of certain primary nutrients (e.g., phosphate or a preferred carbon source). If the medium is too rich or contains repressive substances, the switch to secondary metabolism may be delayed or inhibited.

-

Suboptimal Induction: The expression of the Senfolomycin A biosynthetic gene cluster is tightly regulated. Key signaling molecules may not be present at the required concentrations, or repressive factors may be dominant.

-

Incorrect Fermentation Time: Harvesting the culture too early or too late can result in low yields. Secondary metabolite production typically occurs during the stationary phase of growth.

Q3: How can I confirm that the compound I am detecting is indeed Senfolomycin A?

A3: Confirmation of Senfolomycin A should be performed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantification.[1] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required. Senfolomycin A has a molecular formula of C29H36N2O16S and a molecular weight of 700.[1]

Troubleshooting Guides

Issue 1: Low or No Senfolomycin A Production

This is a common issue that can be addressed by systematically evaluating the fermentation parameters.

Systematic Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting low Senfolomycin A yield.

Data on Fermentation Parameter Optimization for Streptomyces Secondary Metabolites

| Parameter | Organism | Product | Initial Condition | Optimized Condition | Yield Increase | Reference |

| Medium Composition | ||||||

| Carbon Source | Streptomyces sp. 891 | Chrysomycin A | - | 40 g/L Glucose, 20 g/L Corn Starch | ~5-fold | [5] |

| Nitrogen Source | Streptomyces sp. 891 | Chrysomycin A | - | 25 g/L Soybean Flour | ~5-fold | [5] |

| Physical Parameters | ||||||

| Temperature | Streptomyces sp. KRA16-334 | Herbicide 334-W4 | - | 27°C | - | [6] |

| Initial pH | Streptomyces sp. 891-B6 | Chrysomycin A | - | 6.5 | - | [7] |

| Agitation Speed | Streptomyces sp. 891 | Chrysomycin A | - | 220 rpm | - | [5] |

| Inoculum Volume | Streptomyces sp. 891-B6 | Chrysomycin A | - | 5% | - | [7] |

| Seed Age | Streptomyces sp. 891-B6 | Chrysomycin A | - | 5 days | - | [7] |

| Genetic Modification | ||||||

| Activator Overexpression | S. paulus NRRL 8115 | Paulomycins | Wild-type | Overexpression of pau13 | Considerable | [1] |

Issue 2: Inconsistent Batch-to-Batch Yield

Inconsistency often points to problems with the initial stages of the fermentation process or contamination.

-

Check Inoculum Preparation: Ensure that the spore stock preparation, storage, and seed culture development are highly standardized. See the protocol for "Preparation of Streptomyces Spore Stock and Seed Culture."

-

Monitor for Contamination: Microscopic examination of the culture at various stages can help detect contaminating microorganisms. The greatest difficulty in handling Streptomyces is contamination, as common contaminants like Bacillus have much shorter doubling times.[3]

-

Autoclave Validation: Ensure that your autoclave is reaching the correct temperature and pressure for sterile media preparation.

Issue 3: Presence of Contaminants

Contamination is a critical issue in the slow-growing Streptomyces fermentations.

-

Visual Inspection: Look for changes in the culture broth's appearance (e.g., unusual turbidity, color change) or morphology under the microscope.[8]

-

Aseptic Technique Review: Re-evaluate all aseptic handling procedures, from media preparation to inoculation and sampling.[3][4]

-

Sterility of Media Components: Ensure all components of the medium, especially those added after autoclaving (e.g., oils, vitamins), are sterile.

Key Experimental Protocols

Protocol 1: Preparation of Streptomyces Spore Stock and Seed Culture

Objective: To create a consistent and viable stock of spores for repeatable fermentation inoculation.

Materials:

-

Solid agar medium (e.g., SFM agar)

-

Sterile distilled water

-

Sterile glycerol

-

Sterile cotton swabs or spreaders

-

Sterile centrifuge tubes

-

Liquid medium for seed culture (e.g., GS-7)[1]

Procedure:

-

Streak the Streptomyces strain on the solid agar medium and incubate at 28-30°C for 5-10 days, or until sporulation is observed (a powdery appearance).

-

Aseptically add ~5 mL of sterile distilled water to the surface of a mature plate.

-

Gently scrape the surface with a sterile cotton swab to dislodge the spores, creating a spore suspension.

-

Transfer the spore suspension to a sterile centrifuge tube. To remove mycelial fragments, you can filter the suspension through sterile cotton wool packed into a syringe.[9]

-

Centrifuge the spore suspension at a low speed (~5000 x g) for 10 minutes to pellet the spores.

-

Discard the supernatant and resuspend the spore pellet in a sterile 20-40% glycerol solution.

-

Aliquot the spore stock into cryovials and store at -80°C for long-term use.[3]

-

To prepare a seed culture, inoculate a flask of liquid medium with a small amount of the thawed spore stock. Incubate at 28-30°C with shaking (e.g., 250 rpm) for 2-5 days.[3][10]

Protocol 2: HPLC Analysis of Senfolomycin A

Objective: To quantify the concentration of Senfolomycin A in the fermentation broth.

Materials:

-

Fermentation broth sample

-

Ethyl acetate (or other suitable organic solvent)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

C18 HPLC column

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

Take a known volume of fermentation broth.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate, repeating three times.[1]

-

Pool the organic phases and evaporate to dryness under vacuum.

-

Re-dissolve the dried extract in a known volume of acetonitrile or methanol for HPLC analysis.[1]

-

-

HPLC Conditions (based on paulomycin analysis): [1]

-

Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.

-

Gradient Program:

-

0-5 min: 5% Acetonitrile

-

5-25 min: Linear gradient from 5% to 90% Acetonitrile

-

25-30 min: Linear gradient from 90% to 100% Acetonitrile

-

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV at 320 nm.[1]

-

Quantification: Compare the peak area of the sample to a standard curve generated with a purified Senfolomycin A standard.

-

Mandatory Visualizations

Proposed Biosynthetic Pathway of Paulomycins (and Senfolomycin A)

The biosynthesis of paulomycins is complex, originating from the chorismate pathway. Senfolomycin A differs from its paulomycin analogues in the stereochemistry of a methoxy group on the sugar moiety.[1]

Caption: A simplified diagram of the proposed paulomycin biosynthetic pathway.[11]

Regulatory Cascade of Secondary Metabolism in Streptomyces

The production of secondary metabolites is controlled by a hierarchical network of regulatory proteins.

Caption: A generalized regulatory cascade for antibiotic production in Streptomyces.

References

- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. matilda.science [matilda.science]

- 3. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Streptomyces:Protocols/Spore Prep [m.antpedia.com]

- 10. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Optimizing Senfolomycin A concentration for in vitro experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Senfolomycin A for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Senfolomycin A and what is its mechanism of action?

Senfolomycin A is an antibiotic belonging to the arylomycin class.[1][2] In bacteria, arylomycins are known to inhibit type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[3] This inhibition disrupts the proper localization of proteins, leading to bacterial cell death.[3] While the precise mechanism in mammalian cells has not been fully elucidated, it is important to consider potential off-target effects or interactions with mammalian signal peptidases.[4][5][6]

Q2: What is a recommended starting concentration for Senfolomycin A in in vitro experiments?

Currently, there is limited published data on the effective concentration of Senfolomycin A in mammalian cell lines. However, studies on related arylomycin compounds can provide a starting point. For instance, one study reported no adverse effects on human cells at concentrations up to 20 μg/mL of an arylomycin.[7] Another synthetic arylomycin analog, G0775, was found to lack mammalian cell toxicity.[8]

Therefore, a preliminary dose-response experiment is crucial. We recommend a wide concentration range, for example, from 0.1 µM to 100 µM, to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of Senfolomycin A?

Senfolomycin A is expected to have low solubility in aqueous media. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).

-

Recommendation: Prepare a 10 mM stock solution in 100% DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: What is the stability of Senfolomycin A in cell culture media?

The stability of Senfolomycin A in cell culture media under standard incubation conditions (37°C, 5% CO2) has not been extensively reported. It is advisable to prepare fresh dilutions of Senfolomycin A in your complete cell culture medium for each experiment. Avoid storing the compound in media for extended periods.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No observable effect at expected concentrations. | 1. Compound inactivity: The compound may not be active in your specific cell line or assay. 2. Degradation: Senfolomycin A may have degraded due to improper storage or handling. 3. Sub-optimal concentration: The concentrations tested may be too low. | 1. Confirm the identity and purity of your Senfolomycin A. Consider a positive control for your assay. 2. Always use freshly prepared dilutions from a properly stored stock solution. 3. Perform a wider dose-response experiment with higher concentrations. |

| High cell death even at low concentrations. | 1. Cytotoxicity: Senfolomycin A may be cytotoxic to your cell line at the tested concentrations. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value. 2. Ensure the final DMSO concentration in your experiments does not exceed 0.5% (v/v), and include a vehicle control (media with the same DMSO concentration without Senfolomycin A). |

| Precipitation of the compound in cell culture media. | Low solubility: Senfolomycin A has limited solubility in aqueous solutions. | 1. Ensure the final concentration of Senfolomycin A does not exceed its solubility limit in the media. 2. After diluting the DMSO stock in media, vortex or mix thoroughly before adding to the cells. 3. Visually inspect the media for any precipitate before and during the experiment. |

| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Inaccurate dilutions: Errors in preparing serial dilutions. 3. Edge effects in multi-well plates. | 1. Use cells within a consistent passage number range and ensure they are in the exponential growth phase. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 3. To minimize edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. |

Data Presentation

To systematically determine the optimal concentration of Senfolomycin A, we recommend generating the following data and organizing it in tables for clear comparison.

Table 1: Dose-Response of Senfolomycin A on Cell Viability

| Senfolomycin A Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0.1 | User-defined data |

| 1 | User-defined data |

| 10 | User-defined data |

| 50 | User-defined data |

| 100 | User-defined data |

| IC50 (µM) | Calculated value |

Table 2: Effect of Senfolomycin A on a Specific Biological Endpoint

| Senfolomycin A Concentration (µM) | Biological Endpoint Measurement (e.g., % Inhibition, Fold Change) (Mean ± SD) |

| 0 (Vehicle Control) | User-defined data |

| Effective Conc. 1 | User-defined data |

| Effective Conc. 2 | User-defined data |

| Effective Conc. 3 | User-defined data |

| EC50 (µM) | Calculated value |

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of Senfolomycin A on cell viability.

-

Cell Seeding: Seed your mammalian cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of Senfolomycin A from your DMSO stock in complete cell culture medium. Ensure the final DMSO concentration for all treatments, including the vehicle control, is the same and does not exceed 0.5%.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Senfolomycin A. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity if available.

-

Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the Senfolomycin A concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Hypothesized Signaling Pathway of Senfolomycin A in Bacteria

Caption: Hypothesized mechanism of Senfolomycin A in bacteria.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of Senfolomycin A.

References

- 1. Arylomycin - Wikipedia [en.wikipedia.org]

- 2. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Signal peptide peptidase: a potential therapeutic target for parasitic and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competitive Inhibition of the Endoplasmic Reticulum Signal Peptidase by Non-cleavable Mutant Preprotein Cargos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Inhibition of Signal Peptide Peptidase Family Members by Established γ-Secretase Inhibitors | PLOS One [journals.plos.org]

- 7. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Re-Arming Arylomycins | [bowerslab.web.unc.edu]

Senfolomycin A solubility issues in aqueous buffers

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Senfolomycin A in aqueous buffers for research applications.

Frequently Asked Questions (FAQs)